N-benzyl-5-chloro-2-(ethylsulfanyl)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide
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Overview
Description
“N-benzyl-5-chloro-2-(ethylsulfanyl)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide” is a synthetic organic compound that belongs to the pyrimidine class of chemicals. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a benzyl group, a chloro substituent, an ethylsulfanyl group, and a methoxyphenyl group attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-benzyl-5-chloro-2-(ethylsulfanyl)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 5-chloro-2-(ethylsulfanyl)pyrimidine, which can be synthesized through nucleophilic substitution reactions.
Introduction of the Benzyl Group: Benzylation of the pyrimidine core using benzyl chloride in the presence of a base like sodium hydride.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the intermediate with 4-methoxyaniline under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones.
Scientific Research Applications
“N-benzyl-5-chloro-2-(ethylsulfanyl)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide” may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-5-chloro-2-(methylsulfanyl)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide
- N-benzyl-5-chloro-2-(ethylsulfanyl)-N-(4-hydroxyphenyl)pyrimidine-4-carboxamide
Uniqueness
The unique combination of substituents in “N-benzyl-5-chloro-2-(ethylsulfanyl)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide” may confer distinct biological activities or chemical reactivity compared to its analogs. The presence of the ethylsulfanyl group, in particular, could influence its interaction with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C21H20ClN3O2S |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-benzyl-5-chloro-2-ethylsulfanyl-N-(4-methoxyphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H20ClN3O2S/c1-3-28-21-23-13-18(22)19(24-21)20(26)25(14-15-7-5-4-6-8-15)16-9-11-17(27-2)12-10-16/h4-13H,3,14H2,1-2H3 |
InChI Key |
QGBAZSORNFOYNL-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)C3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
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